molecular formula C15H23NO4 B6172169 5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid CAS No. 2445794-56-7

5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid

Cat. No. B6172169
CAS RN: 2445794-56-7
M. Wt: 281.3
InChI Key:
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Description

The compound contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . Precautions should be taken while handling, including wearing protective gloves, eye protection, and face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid' involves the protection of the amine group, followed by the addition of the carboxylic acid group to the protected amine. The tricyclic ring system is then formed through a series of cyclization reactions. Finally, the tert-butoxycarbonyl (Boc) protecting group is removed to yield the final product.", "Starting Materials": [ "Tricyclo[3.3.0.0,3,7]octane", "tert-Butyl carbamate", "Methanesulfonyl chloride", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Diethyl ether", "Chloroacetic acid", "N,N-Diisopropylethylamine", "Dimethylformamide", "Triethylamine", "Ethyl acetate", "Water" ], "Reaction": [ "Tricyclo[3.3.0.0,3,7]octane is reacted with tert-butyl carbamate in the presence of methanesulfonyl chloride to form the tert-butoxycarbonyl (Boc) protected amine.", "The Boc-protected amine is then reacted with chloroacetic acid and N,N-diisopropylethylamine to form the Boc-protected carboxylic acid.", "The Boc-protected amine and carboxylic acid are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the Boc-protected amide.", "The tricyclic ring system is then formed through a series of cyclization reactions. First, the Boc-protected amide is reduced using sodium borohydride to form the corresponding amine.", "The amine is then reacted with chloroacetic acid and triethylamine to form the carboxylic acid.", "The carboxylic acid is then reacted with sodium cyanoborohydride in the presence of acetic acid to form the corresponding lactone.", "The lactone is then reduced using sodium borohydride to form the corresponding diol.", "The diol is then reacted with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate.", "The mesylate is then reacted with sodium methoxide in methanol to form the corresponding methyl ether.", "Finally, the Boc protecting group is removed using hydrochloric acid in diethyl ether to yield the final product, '5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid'." ] }

CAS RN

2445794-56-7

Molecular Formula

C15H23NO4

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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